YEATS4 binder-1 is a compound associated with the YEATS domain-containing protein 4, which plays a significant role in transcription regulation and has been implicated in various cancers, particularly non-small cell lung cancer. The protein is encoded by the YEATS4 gene located on chromosome 12q15 and is known for its high sequence homology to other human proteins involved in transcriptional regulation, such as MLLT1 and MLLT3. The gene has been identified as an oncogene, with amplifications noted in several tumor types, including soft tissue sarcoma and glioblastoma .
The YEATS4 binder-1 compound is derived from ongoing research aimed at developing inhibitors targeting the YEATS domain, which recognizes specific post-translational modifications of histones. These inhibitors are designed to explore the mechanistic roles of YEATS domains in cellular processes and disease pathogenesis .
The synthesis of YEATS4 binder-1 involves structure-guided design strategies that target the unique π-π-π stacking interactions at the recognition site for lysine crotonylation on the YEATS domain. Researchers have developed peptide-based inhibitors that leverage these interactions to enhance binding affinity selectively .
The synthesis process includes:
YEATS4 binder-1 exhibits a complex molecular structure characterized by a unique binding pocket that accommodates acetylated or crotonylated lysines. The structure of the YEATS domain features an aromatic "sandwich" cage formed by conserved residues that facilitate specific interactions with histone modifications .
Recent X-ray crystallography studies have provided detailed insights into the binding mode of small-molecule inhibitors at the lysine acetylation recognition site, confirming direct interactions and helping refine the design of new compounds .
The primary chemical reactions involving YEATS4 binder-1 include:
Kinetic studies demonstrate that these inhibitors can effectively block the interaction between YEATS4 and its histone targets, leading to downstream effects on gene expression related to tumorigenesis .
YEATS4 binder-1 functions by inhibiting the ability of the YEATS domain to recognize and bind to acetylated or crotonylated lysines on histones. This inhibition disrupts normal transcriptional regulation mediated by YEATS4, which has been shown to promote oncogenic pathways when overexpressed in cancer cells .
Experimental data indicate that suppression of YEATS4 activity through these binders can lead to increased levels of tumor suppressor proteins such as p53 and p21WAF1, suggesting a reversal of malignant phenotypes associated with high YEATS4 expression .
YEATS4 binder-1 exhibits properties typical of small-molecule inhibitors:
The chemical properties include:
Relevant data from pharmacokinetic studies show favorable profiles for several analogues, indicating their potential for therapeutic use in vivo .
YEATS4 binder-1 is primarily utilized in research settings focused on:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: